molecular formula C18H18N4O3S B5886416 N-[amino(1,3-benzothiazol-2-ylamino)methylene]-2-(3,4-dimethoxyphenyl)acetamide

N-[amino(1,3-benzothiazol-2-ylamino)methylene]-2-(3,4-dimethoxyphenyl)acetamide

Cat. No. B5886416
M. Wt: 370.4 g/mol
InChI Key: PWROHLNFJMLMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[amino(1,3-benzothiazol-2-ylamino)methylene]-2-(3,4-dimethoxyphenyl)acetamide, also known as ABT-737, is a small molecule inhibitor that targets anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family. ABT-737 has been shown to be effective in inducing apoptosis in cancer cells and has been studied extensively in scientific research.

Mechanism of Action

N-[amino(1,3-benzothiazol-2-ylamino)methylene]-2-(3,4-dimethoxyphenyl)acetamide targets anti-apoptotic proteins of the Bcl-2 family, including Bcl-2, Bcl-xL, and Bcl-w. These proteins play a key role in regulating apoptosis by binding to and inhibiting pro-apoptotic proteins such as Bax and Bak. N-[amino(1,3-benzothiazol-2-ylamino)methylene]-2-(3,4-dimethoxyphenyl)acetamide works by binding to the BH3-binding groove of anti-apoptotic proteins, thereby preventing their interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[amino(1,3-benzothiazol-2-ylamino)methylene]-2-(3,4-dimethoxyphenyl)acetamide has been shown to induce apoptosis in cancer cells by promoting the release of cytochrome c from mitochondria, activating caspases, and triggering downstream apoptotic pathways. N-[amino(1,3-benzothiazol-2-ylamino)methylene]-2-(3,4-dimethoxyphenyl)acetamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as paclitaxel and cisplatin.

Advantages and Limitations for Lab Experiments

N-[amino(1,3-benzothiazol-2-ylamino)methylene]-2-(3,4-dimethoxyphenyl)acetamide has several advantages as a tool for studying apoptosis in cancer cells. It is a highly specific inhibitor of anti-apoptotic proteins of the Bcl-2 family, and has been shown to be effective in inducing apoptosis in a variety of cancer cell lines. However, N-[amino(1,3-benzothiazol-2-ylamino)methylene]-2-(3,4-dimethoxyphenyl)acetamide has some limitations in lab experiments, including its poor solubility in aqueous solutions and its potential toxicity to normal cells.

Future Directions

There are several future directions for research on N-[amino(1,3-benzothiazol-2-ylamino)methylene]-2-(3,4-dimethoxyphenyl)acetamide and related compounds. One area of interest is the development of more potent and selective inhibitors of anti-apoptotic proteins of the Bcl-2 family. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N-[amino(1,3-benzothiazol-2-ylamino)methylene]-2-(3,4-dimethoxyphenyl)acetamide and related compounds. Finally, there is interest in exploring the potential of N-[amino(1,3-benzothiazol-2-ylamino)methylene]-2-(3,4-dimethoxyphenyl)acetamide as a therapeutic agent in combination with other chemotherapeutic agents for the treatment of cancer.

Synthesis Methods

The synthesis of N-[amino(1,3-benzothiazol-2-ylamino)methylene]-2-(3,4-dimethoxyphenyl)acetamide involves several steps, including the coupling of 2-aminothiazole with an aldehyde, followed by a condensation reaction with a substituted aniline. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

N-[amino(1,3-benzothiazol-2-ylamino)methylene]-2-(3,4-dimethoxyphenyl)acetamide has been extensively studied in scientific research for its potential as a cancer therapeutic. It has been shown to be effective in inducing apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. N-[amino(1,3-benzothiazol-2-ylamino)methylene]-2-(3,4-dimethoxyphenyl)acetamide works by binding to the BH3-binding groove of anti-apoptotic proteins, thereby preventing their interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells.

properties

IUPAC Name

N-[(E)-N'-(1,3-benzothiazol-2-yl)carbamimidoyl]-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-24-13-8-7-11(9-14(13)25-2)10-16(23)21-17(19)22-18-20-12-5-3-4-6-15(12)26-18/h3-9H,10H2,1-2H3,(H3,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWROHLNFJMLMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC(=NC2=NC3=CC=CC=C3S2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CC(=O)N/C(=N/C2=NC3=CC=CC=C3S2)/N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[amino(1,3-benzothiazol-2-ylamino)methylene]-2-(3,4-dimethoxyphenyl)acetamide

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